2-Ethoxythien-3-ylamine
Description
2-Ethoxythien-3-ylamine is a heterocyclic amine featuring a thiophene ring substituted with an ethoxy group at the 2-position and an amine group at the 3-position. The compound’s structure combines the electron-rich thiophene core with an ethoxy substituent, which modulates electronic properties and solubility.
Properties
IUPAC Name |
2-ethoxythiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-8-6-5(7)3-4-9-6/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRBQTZIIAECJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310970 | |
| Record name | 3-Thiophenamine, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-42-8 | |
| Record name | 3-Thiophenamine, 2-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxythien-3-ylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of 2-Ethoxythien-3-ylamine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxythien-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-Ethoxythien-3-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Ethoxythien-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 2-Ethoxythien-3-ylamine with three structurally related compounds:
Key Observations :
- Electronic Modulation : The ethoxy group in 2-Ethoxythien-3-ylamine enhances electron density at the thiophene ring compared to electron-withdrawing groups (e.g., chloro in 3-chloro-N-phenyl-phthalimide). This difference influences reactivity in electrophilic substitution reactions .
Biological Activity
2-Ethoxythien-3-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
2-Ethoxythien-3-ylamine has the following chemical structure:
- Molecular Formula : CHN\S
- CAS Number : 1287217-42-8
The compound contains an ethoxy group attached to a thienylamine moiety, which is significant for its biological interactions.
The biological activity of 2-Ethoxythien-3-ylamine can be attributed to its interaction with various molecular targets:
Biological Activities
Research indicates that 2-Ethoxythien-3-ylamine may possess several biological activities:
-
Anticancer Activity :
- In vitro Studies : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For example, it could potentially inhibit the growth of A549 (lung cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.
- Mechanism : The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for cancer therapy.
-
Antimicrobial Properties :
- Some studies have indicated that 2-Ethoxythien-3-ylamine may show antimicrobial activity against certain pathogens, suggesting its potential use in treating infectious diseases.
-
Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.
Data Table: Biological Activities Overview
| Activity Type | Cell Lines/Pathogens | Observed Effects | References |
|---|---|---|---|
| Anticancer | A549, HepG2, MCF-7 | Antiproliferative effects | |
| Antimicrobial | Various pathogens | Inhibition of microbial growth | |
| Anti-inflammatory | In vitro models | Reduction in inflammatory markers |
Case Studies and Research Findings
While specific case studies directly involving 2-Ethoxythien-3-ylamine are scarce, related compounds have been studied extensively. For instance, indazole derivatives similar in structure have demonstrated significant anticancer and antimicrobial activities. These findings can be extrapolated to hypothesize the potential effects of 2-Ethoxythien-3-ylamine.
Example Case Study: Indazole Derivatives
A study on indazole derivatives revealed their ability to inhibit CHK1 and CHK2 kinases, leading to decreased cell proliferation in cancer cells. The study reported moderate inhibitory activity across multiple cancer cell lines, supporting the notion that structural analogs could have similar effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
